N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene backbone and a dimethylaminoethyl substituent. The compound’s dual thiophene rings and tertiary amine group may influence its solubility, bioavailability, and electronic properties, though specific data on its pharmacological profile is absent in the reviewed sources.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S3/c1-10-4-5-13(19-10)20(16,17)14-8-12(15(2)3)11-6-7-18-9-11/h4-7,9,12,14H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJNIJNACMZVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethylaminoethyl Group: The final step involves the alkylation of the thiophene ring with a dimethylaminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene rings can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfox
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on antimicrobial and anticancer activities, as well as its mechanism of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thiophene ring, a sulfonamide group, and a dimethylamino moiety, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including the compound . The following table summarizes the antimicrobial activity against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate | |
| Vancomycin-resistant Enterococcus faecium | Significant | |
| Drug-resistant Candida strains | Broad-spectrum |
The compound demonstrated moderate activity against MRSA and significant effectiveness against vancomycin-resistant strains, suggesting its potential as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have evaluated the anticancer properties of this compound using various cancer cell lines. Notably, it has shown promising results against:
- A549 (lung cancer cell line) : Exhibited cytotoxicity with an IC50 value indicating effective growth inhibition.
- Caco-2 (colorectal cancer cell line) : Similar cytotoxic effects were observed.
The structure-activity relationship (SAR) analysis indicates that modifications to the thiophene and sulfonamide groups can enhance cytotoxicity against these cancer cell lines .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Folate Synthesis : As a sulfonamide derivative, it may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to reduced viability and proliferation.
Case Studies
A recent study investigated the efficacy of various thiophene derivatives, including our compound, against multidrug-resistant pathogens. The results indicated that modifications to the thiophene structure significantly influenced antimicrobial potency, with some derivatives showing enhanced activity compared to traditional antibiotics .
Another study focused on the anticancer properties of related compounds in the same class, demonstrating that structural variations could lead to improved selectivity and potency against specific cancer types .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C13H16N2O2S2
- IUPAC Name : N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide
This structure features a thiophene ring, which is known for its electronic properties that can enhance the biological activity of compounds.
Pharmacological Applications
-
Anticancer Activity :
Studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that sulfonamide derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways . -
Antimicrobial Properties :
The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural components enhance its ability to interact with bacterial membranes, leading to cell lysis. In vitro studies have demonstrated effectiveness against strains of bacteria resistant to conventional antibiotics . -
Neuroprotective Effects :
Emerging research suggests that compounds with similar thiophene structures may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. These compounds may modulate neuroinflammation and oxidative stress pathways, which are critical in the progression of neurodegenerative disorders .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the efficacy of a series of sulfonamide derivatives, including variations of this compound, on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics used in clinical settings .
Case Study 2: Antimicrobial Testing
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The target compound’s structure is distinguished by:
- Thiophene sulfonamide core: Unlike quinoline-carboxamide derivatives (e.g., SzR-105 in ) or thiazolidinone-containing sulfonamides (), this compound uses a thiophene ring as the sulfonamide scaffold, which may alter electron distribution and steric interactions .
- Methyl-substituted thiophene : The 5-methyl group on the thiophene ring could enhance lipophilicity compared to unsubstituted analogs, influencing pharmacokinetics .
Molecular Weight and Functional Groups
Key Observations :
- The target compound’s molecular weight is likely lower than ’s thiazolidinone derivative (502.60), given its lack of a bulky phenylsulfonyl group.
- Compared to SzR-105 (309.79), the dimethylaminoethyl substituent in the target compound may reduce crystallinity due to increased conformational flexibility .
Pharmacological and Physicochemical Implications
- Solubility: The dimethylamino group may improve aqueous solubility relative to morpholine-containing analogs (), though the methyl-thiophene could offset this by increasing hydrophobicity .
- Receptor Binding: Thiophene sulfonamides are known to interact with enzymes like carbonic anhydrase or kinase targets. The methyl substitution here may enhance van der Waals interactions compared to unsubstituted thiophenes .
Q & A
Q. What are the standard synthetic routes for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the sulfonamide core. A common approach includes:
- Step 1 : Sulfonylation of 5-methylthiophene-2-sulfonyl chloride with a primary amine precursor (e.g., 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine) under basic conditions (e.g., NaHCO₃, THF, 0–5°C) .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Optimization focuses on controlling temperature (to minimize side reactions) and catalyst selection (e.g., Pd catalysts for coupling thiophene derivatives) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
Structural elucidation requires:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm connectivity of the dimethylamino, thiophene, and sulfonamide groups.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography (if crystals are obtainable) to resolve bond angles and spatial arrangement of the thiophene rings .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
Initial screening includes:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Contradictions often arise from variations in assay conditions or impurities. Mitigation strategies include:
- Purity validation : HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase).
- Standardized protocols : Replicate assays under controlled conditions (pH, temperature, solvent concentration).
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., thiophene vs. furan substitution) to isolate contributing functional groups .
Q. What mechanistic insights guide the optimization of this compound’s reactivity in cross-coupling reactions?
The thiophene ring’s electron-rich nature facilitates electrophilic substitution. Key considerations:
- Catalyst selection : Pd(PPh₃)₄ for Suzuki-Miyaura coupling with aryl boronic acids.
- Solvent effects : DMF or DMSO enhances solubility of polar intermediates.
- Reaction monitoring : In-situ FTIR to track sulfonamide bond formation .
Q. How can computational methods predict this compound’s pharmacokinetic properties?
Use molecular docking (AutoDock Vina) to simulate binding to targets like COX-2 or β-lactamases.
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict redox stability .
Methodological Notes
- Contradictory data resolution : Always cross-validate with orthogonal assays (e.g., SPR for binding affinity if enzyme inhibition is disputed) .
- Synthetic scalability : Transition from batch to flow chemistry improves reproducibility for gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
